Phthalide, 3-ethoxy- Phthalide, 3-ethoxy-
Brand Name: Vulcanchem
CAS No.: 16824-02-5
VCID: VC21000717
InChI: InChI=1S/C10H10O3/c1-2-12-10-8-6-4-3-5-7(8)9(11)13-10/h3-6,10H,2H2,1H3
SMILES: CCOC1C2=CC=CC=C2C(=O)O1
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Phthalide, 3-ethoxy-

CAS No.: 16824-02-5

Cat. No.: VC21000717

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Phthalide, 3-ethoxy- - 16824-02-5

Specification

CAS No. 16824-02-5
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 3-ethoxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C10H10O3/c1-2-12-10-8-6-4-3-5-7(8)9(11)13-10/h3-6,10H,2H2,1H3
Standard InChI Key VCBNFFOSUGMASJ-UHFFFAOYSA-N
SMILES CCOC1C2=CC=CC=C2C(=O)O1
Canonical SMILES CCOC1C2=CC=CC=C2C(=O)O1

Introduction

Chemical Structure and Properties

Phthalide, 3-ethoxy- belongs to the family of phthalides, which are characterized by a five-membered lactone ring fused to a benzene ring. The chemical formula of this compound is C₁₀H₁₀O₃ with a molecular weight of 178.1846 g/mol . The compound features an ethoxy group (-OCH₂CH₃) attached to the carbon at position 3 of the lactone ring.

Physical Properties

As documented in spectroscopic analyses, Phthalide, 3-ethoxy- exists as a solid at room temperature . While comprehensive physical property data specifically for this compound is limited in the available literature, the structural characteristics suggest properties similar to other substituted phthalides.

Structural Identification

The compound is registered with CAS Registry Number 16824-02-5 and has an IUPAC Standard InChIKey of VCBNFFOSUGMASJ-UHFFFAOYSA-N . These identifiers are crucial for unambiguous identification in chemical databases and literature.

Related Structural Classes

Phthalide, 3-ethoxy- is structurally related to other phthalide derivatives that have been more extensively studied. A key distinction between phthalides and phthalimides (such as N-ethylphthalimide) is the nature of the heterocyclic ring - phthalides contain an oxygen-based lactone ring, while phthalimides contain a nitrogen-based imide ring .

Spectroscopic Characteristics

Infrared (IR) spectroscopy has been employed to characterize Phthalide, 3-ethoxy-, providing valuable information about its functional groups and structural features.

Infrared Spectroscopy

Synthesis and Preparation Methods

General Synthetic Approaches to Substituted Phthalides

Substituted phthalides, including those with modifications at the 3-position, can be synthesized through several established methods. One approach involves the preparation of phthalide 3-carboxylic esters as intermediates, which can then be further modified .

Related Synthetic Methodologies

Related Compounds and Derivatives

Understanding the relationship between Phthalide, 3-ethoxy- and structurally similar compounds provides context for its potential chemical behavior and applications.

Phthalide Derivatives

3,3-Disubstituted phthalides represent an important class of compounds that can be synthesized through asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters . These reactions have been shown to proceed with good to excellent yields and good enantioselectivities (74–88% ee), which can be further enhanced to 94–95% ee by recrystallization . This synthetic approach tolerates both electron-withdrawing and electron-releasing substituents on the phthalide core .

Phthalimide Derivatives

While structurally distinct from phthalides, phthalimides such as N-ethylphthalimide share the isoindole core structure and represent another important class of heterocyclic compounds . N-ethylphthalimide has been characterized with a melting point of 73-77°C, a boiling point of 285°C, and a density of 1.249 . The structural relationship between phthalides and phthalimides becomes relevant when considering potential transformations and comparative reactivity patterns.

Structure-Activity Relationships

Research on N-substituted phthalimide derivatives has indicated that the presence of a free 3-OH group on the phthalimide moiety is essential for inducing PPAR-γ activity . While this finding pertains specifically to phthalimides rather than phthalides, it highlights the potential significance of substituents at the 3-position in determining biological activity in these structurally related compounds.

Current Research and Future Perspectives

Research on phthalides continues to evolve, with emerging applications in various fields of chemistry and biology.

Synthetic Methodology Development

Recent advances in asymmetric synthesis of 3,3-disubstituted phthalides exemplify the ongoing interest in developing efficient methods for preparing functionalized phthalide derivatives . These methodologies enable access to structurally diverse compounds with defined stereochemistry, expanding the chemical space available for exploration.

Spectroscopic Analysis Advancements

The availability of infrared spectroscopic data for Phthalide, 3-ethoxy- in the Coblentz Society collection provides a foundation for further spectroscopic characterization . Modern analytical techniques, including advanced NMR methods, mass spectrometry, and X-ray crystallography, could yield more comprehensive structural and physicochemical information about this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator